Cas no 42268-79-1 (2-(2,5-Dimethylphenyl)oxirane)

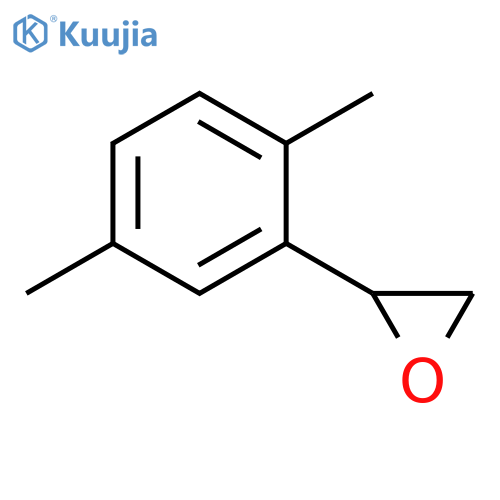

2-(2,5-Dimethylphenyl)oxirane structure

商品名:2-(2,5-Dimethylphenyl)oxirane

2-(2,5-Dimethylphenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-DIMETHYLPHENYL)OXIRANE

- AKOS000142226

- Z278165280

- SCHEMBL13475891

- EN300-91277

- 42268-79-1

- Oxirane, 2-(2,5-dimethylphenyl)-

- 2-(2,5-Dimethylphenyl)oxirane

-

- インチ: 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3

- InChIKey: NAKKTRTYSFKBMC-UHFFFAOYSA-N

- ほほえんだ: O1CC1C1=CC(C)=CC=C1C

計算された属性

- せいみつぶんしりょう: 148.088815002g/mol

- どういたいしつりょう: 148.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.050±0.06 g/cm3(Predicted)

- ふってん: 236.3±9.0 °C(Predicted)

2-(2,5-Dimethylphenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91277-0.05g |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 0.05g |

$135.0 | 2024-05-21 | |

| Enamine | EN300-91277-0.1g |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 0.1g |

$202.0 | 2024-05-21 | |

| TRC | D590788-50mg |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 50mg |

$ 160.00 | 2022-06-05 | ||

| TRC | D590788-100mg |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 100mg |

$ 250.00 | 2022-06-05 | ||

| 1PlusChem | 1P019SGR-250mg |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 250mg |

$407.00 | 2024-05-02 | |

| 1PlusChem | 1P019SGR-1g |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 1g |

$821.00 | 2024-05-02 | |

| 1PlusChem | 1P019SGR-10g |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 10g |

$3323.00 | 2023-12-17 | |

| A2B Chem LLC | AV35611-1g |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 1g |

$682.00 | 2024-04-20 | |

| 1PlusChem | 1P019SGR-50mg |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 95% | 50mg |

$222.00 | 2024-05-02 | |

| Aaron | AR019SP3-500mg |

2-(2,5-dimethylphenyl)oxirane |

42268-79-1 | 91% | 500mg |

$685.00 | 2025-02-10 |

2-(2,5-Dimethylphenyl)oxirane 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

42268-79-1 (2-(2,5-Dimethylphenyl)oxirane) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬